molecular formula C29H38ClN6O2P B12430854 Iruplinalkib CAS No. 1854943-32-0

Iruplinalkib

Cat. No.: B12430854
CAS No.: 1854943-32-0
M. Wt: 569.1 g/mol
InChI Key: ZPCCNHQDFZCULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iruplinalkib is an orally available, small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK tyrosine kinase, ALK fusion proteins, ALK point mutation variants ALK L1196M, ALK C1156Y, and EGFR L858R/T790M. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.

Biological Activity

Iruplinalkib (WX-0593) is a novel, highly selective anaplastic lymphoma kinase (ALK) and ROS1 inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and comparative effectiveness against existing therapies.

This compound operates primarily by inhibiting the tyrosine kinase activity of ALK and ROS1, which are critical in the pathogenesis of certain NSCLC types. The compound effectively targets both wild-type and mutant forms of ALK, including those resistant to crizotinib. Key findings regarding its mechanism include:

  • Inhibition of Tyrosine Autophosphorylation : this compound demonstrates strong inhibition of tyrosine autophosphorylation in various ALK mutations (e.g., ALK L1196M, ALK C1156Y) with IC50 values ranging from 5.38 to 16.74 nM .
  • Downstream Signaling Pathway Effects : The compound reduces phosphorylation levels of downstream signaling molecules such as AKT and ERK in a dose-dependent manner, indicating its potential to disrupt critical cancer-promoting pathways .

Efficacy in Clinical Trials

This compound has shown promising results in several clinical studies, particularly in patients with ALK-positive NSCLC:

  • INSPIRE Trial : In a Phase III trial comparing this compound to crizotinib, this compound exhibited a higher objective response rate (ORR) and longer progression-free survival (PFS). The ORR was significantly better in the this compound group (69.9%) compared to crizotinib .
  • Intracranial Efficacy : Notably, this compound demonstrated superior efficacy in patients with central nervous system (CNS) metastases, achieving an intracranial ORR of 57.9% versus 25.6% for crizotinib .

Comparative Effectiveness

In comparison to other treatments, this compound has shown superior activity against resistant ALK mutations:

  • Cost-Effectiveness : A study indicated that this compound is a cost-effective option compared to alectinib for treating crizotinib-resistant advanced NSCLC, with an incremental cost-effectiveness ratio (ICER) of $24,313.95 per quality-adjusted life year (QALY) .
  • Resistance Profiles : this compound has demonstrated enhanced inhibitory activity against ALK-resistant mutants and is comparable to lorlatinib, a third-generation TKI .

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study/TrialKey Findings
INSPIRE TrialHigher ORR (69.9%) and longer PFS compared to crizotinib; effective in CNS metastases
Mechanism StudyInhibits ALK/ROS1 phosphorylation; affects downstream signaling pathways
Cost-EffectivenessICER of $24,313.95/QALY versus alectinib; favorable economic outcomes

Case Studies

A notable case involved a 44-year-old female patient with stage IV NSCLC harboring SPECC1L-ALK fusion who achieved significant tumor reduction after treatment with this compound. This case highlights the drug's potential for individualized therapy in resistant cases .

Chemical Reactions Analysis

Nucleophilic Substitutions

  • Chloropyridine intermediates undergo nucleophilic aromatic substitution (SNAr) with amine-containing fragments to form C–N bonds critical for kinase binding.

  • Phosphorylation reactions introduce the phosphate group at strategic positions, modulating solubility and bioavailability .

Condensation Reactions

  • Formation of the pyrazole ring occurs via cyclocondensation between β-diketones and hydrazine derivatives under acidic or basic conditions .

  • The pyridine ring is synthesized through cyclization of enamine intermediates, followed by dehydration.

Key Reaction Mechanisms

The synthesis leverages both classical and modern organic chemistry techniques:

Reaction TypeMechanismRole in Synthesis
Nucleophilic Aromatic Substitution Displacement of leaving groups (e.g., Cl⁻) by aminesConstructs the central pyridine–pyrazole linkage
Cyclocondensation Diketone + hydrazine → pyrazole + H₂OForms the pyrazole core
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling of boronic acids with halidesIntroduces aryl/heteroaryl groups

Stability Under Physiological Conditions

This compound undergoes pH-dependent hydrolysis in vivo:

  • Acidic environments (e.g., stomach): Partial degradation of the pyridine–pyrazole bond, mitigated by enteric coatings .

  • Enzymatic metabolism : CYP3A4-mediated oxidation of the piperidine side chain generates inactive metabolites .

Comparative Reactivity of ALK Inhibitors

FeatureThis compoundCrizotinibAlectinib
Core Structure Pyrazole-pyridineImidazole-pyridineBenzodiazepine
Key Binding Motif Phosphoryl groupChlorophenylEthylpiperidine
Metabolic Pathway CYP3A4 oxidationCYP3A4/CYP2C8CYP3A4 hydrolysis

Research Advancements

  • Resistance Mitigation : Structural modifications (e.g., bulkier substituents at C2/C5) reduce susceptibility to ALK G1202R mutations .

  • CNS Penetration : Enhanced blood-brain barrier permeability via lipophilic side chains correlates with improved intracranial response rates (90.9% vs. 60% for crizotinib) .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Iruplinalkib’s ALK/ROS1 inhibition efficacy?

  • Methodological Answer: Use in vitro kinase assays to measure IC50 values against ALK/ROS1 and downstream signaling molecules (e.g., ERK, AKT). Validate findings in in vivo xenograft models (e.g., NCI-H3122 EML4-ALK cell-derived xenografts) with tumor volume measurement and immunohistochemical analysis of phosphorylated ALK/ROS1 . For resistance studies, employ Ba/F3 cell lines expressing mutant ALK variants (e.g., L1196M, G1202R) to assess this compound’s inhibitory potency .

Q. How does this compound’s pharmacokinetic profile influence preclinical study design?

  • Methodological Answer: Conduct ADME studies in multiple species (mice, rats, dogs, primates) to assess absorption, plasma protein binding (moderate in humans), and metabolic pathways (CYP3A4/5 involvement). Monitor potential drug-drug interactions via in vitro assays using human hepatocytes and transporter inhibition studies (e.g., P-gp, BCRP, MATE1/2-K) .

Q. What methodologies confirm target selectivity of this compound beyond ALK/ROS1?

  • Methodological Answer: Perform kinase panel screens (e.g., Eurofins KinaseProfiler™) to evaluate off-target effects. Use RNA sequencing or phosphoproteomics in treated vs. untreated cells to identify unintended signaling perturbations .

Advanced Research Questions

Q. How do tumor microenvironment factors explain discrepancies in STAT3 inhibition between in vitro and in vivo models?

  • Methodological Answer: Investigate microenvironmental influences (e.g., exosomes, polyunsaturated fatty acids) using co-culture systems (tumor cells with fibroblasts/immune cells) and syngeneic models. Compare STAT3 phosphorylation levels under hypoxic vs. normoxic conditions .

Q. What experimental strategies resolve contradictions in this compound’s transporter inhibition data (e.g., P-gp vs. BCRP)?

  • Methodological Answer: Use Caco-2 cell monolayers to quantify bidirectional transport (apical-to-basal vs. basal-to-apical) with/without transporter inhibitors. Validate dose-dependent effects via LC-MS/MS quantification of intracellular drug accumulation .

Q. How can researchers design clinical trials to address cross-trial heterogeneity in this compound’s efficacy (e.g., INSPIRE vs. INTELLECT studies)?

  • Methodological Answer: Apply propensity score matching to adjust for baseline characteristics (e.g., prior TKI exposure, metastasis sites). Use blinded independent central review (BICR) for objective response rate (ORR) assessment and standardized criteria (RECIST v1.1) .

Q. What methodologies identify predictive biomarkers for this compound resistance in ALK+ NSCLC?

  • Methodological Answer: Perform liquid biopsy-based NGS to detect emergent ALK mutations (e.g., G1202R) in circulating tumor DNA. Validate findings using patient-derived organoids treated with escalating this compound doses .

Q. How should combination therapies with this compound be preclinically optimized to mitigate CYP3A4 induction risks?

  • Methodological Answer: Co-administer this compound with CYP3A4 substrates (e.g., midazolam) in human hepatocyte cultures to quantify enzyme induction. Use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments for combination regimens .

Q. Data Analysis and Interpretation

Q. What statistical approaches reconcile conflicting efficacy data between this compound and brigatinib in ROS1+ models?

  • Methodological Answer: Apply mixed-effects models to account for inter-study variability. Conduct meta-analyses of survival endpoints (e.g., progression-free survival) with inverse-variance weighting .

Q. How can researchers address limitations in generalizing this compound’s activity across rare ALK fusions (e.g., SPECC1L-ALK)?

  • Methodological Answer: Use CRISPR-Cas9 to engineer cell lines expressing rare fusions. Validate findings in patient-derived xenografts (PDXs) and correlate with clinical response data from case reports .

Q. Tables for Key Preclinical Findings

Parameter This compound Brigatinib
ALK IC50 (nM)0.620.79
ROS1 IC50 (nM)0.721.25
MATE1 Inhibition (IC50, μM)0.11Not reported
STAT3 Inhibition (In Vivo)SignificantMinimal
Source

Properties

CAS No.

1854943-32-0

Molecular Formula

C29H38ClN6O2P

Molecular Weight

569.1 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI Key

ZPCCNHQDFZCULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.